Tetramethyl butane-1,1,4,4-tetracarboxylate
Description
Tetramethyl butane-1,1,4,4-tetracarboxylate is an aliphatic tetracarboxylate ester with methyl groups attached to the terminal carbons of a butane backbone. Structurally, it features four ester functionalities: two at the C1 position and two at the C4 position (Figure 1). This compound is characterized by its compact, symmetrical structure, which may influence its solubility in polar solvents and reactivity in chemical transformations. Potential applications include roles as intermediates in organic synthesis or as chelating agents, though its exact uses are less documented compared to structurally related compounds.
Properties
IUPAC Name |
tetramethyl butane-1,1,4,4-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)7(10(14)18-2)5-6-8(11(15)19-3)12(16)20-4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMXJHVMRBPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512821 | |
| Record name | Tetramethyl butane-1,1,4,4-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62512-67-8 | |
| Record name | Tetramethyl butane-1,1,4,4-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl butane-1,1,4,4-tetracarboxylate can be synthesized through the esterification of butane-1,1,4,4-tetracarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl butane-1,1,4,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the methoxy groups.
Major Products Formed
Hydrolysis: Butane-1,1,4,4-tetracarboxylic acid and methanol.
Reduction: Butane-1,1,4,4-tetraol.
Substitution: Various substituted butane-1,1,4,4-tetracarboxylates depending on the nucleophile used.
Scientific Research Applications
Tetramethyl butane-1,1,4,4-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its tetrafunctional nature, which allows for cross-linking.
Mechanism of Action
The mechanism of action of tetramethyl butane-1,1,4,4-tetracarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Example Compounds :
- Tetramethyl 1H-pyrido[2,1-b]-benzothiazole-1,2,3,4-tetracarboxylate (6)
- Tetramethyl 4aH-pyrido[2,1-b]benzothiazole-2,3,4,4a-tetracarboxylate (8)
- Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate
Key Comparisons :
- Core Structure: These compounds incorporate heterocyclic moieties (e.g., pyridobenzothiazole or quinolizine) fused with tetracarboxylate groups, unlike the purely aliphatic butane backbone of the target compound.
- Synthesis : Formed via 1,4-dipolar cycloaddition of dimethyl acetylenedicarboxylate with heterocycles like benzothiazole, followed by esterification .
- In contrast, the target compound’s biological activity remains unexplored.
Table 1: Heterocyclic vs. Aliphatic Tetracarboxylates
Piperidyl-Substituted Butane Tetracarboxylates (Hindered Amine Light Stabilizers, HALS)
Example Compounds :
- Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate (MARK® LA-57)
- 1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
Key Comparisons :
- Substituents : These HALS compounds replace methyl esters with bulky piperidyl or alkyl-piperidyl groups, enhancing UV stability in polymers.
- Applications: Used as photostabilizers in plastics (e.g., polyolefins) due to radical-scavenging properties .
- Molecular Weight : MARK® LA-57 has a molecular weight of 791 g/mol , significantly higher than the target compound (estimated ~260–300 g/mol), affecting diffusion rates in polymer matrices.
Table 2: Tetracarboxylates in Polymer Science
Aromatic Tetracarboxylates
Example Compound :
Key Comparisons :
- Core Structure : Aromatic (benzene) vs. aliphatic (butane) backbone.
- Reactivity : Aromatic esters are typically less reactive in nucleophilic substitutions due to conjugation.
- Applications : Aromatic tetracarboxylates may serve as ligands in coordination chemistry or crosslinkers in polymers, whereas aliphatic variants like the target compound are more flexible but less thermally stable.
Calcium-Indicator Tetracarboxylates
Example Compounds :
Key Comparisons :
- Functional Groups : Stilbene chromophores enable fluorescence and Ca<sup>2+</sup> chelation, unlike the target compound’s simple methyl esters.
- Applications : Used in intracellular Ca<sup>2+</sup> sensing with high selectivity over Mg<sup>2+</sup> and Zn<sup>2+</sup> . The target compound lacks fluorophores and metal-binding specificity.
Biological Activity
Overview
Tetramethyl butane-1,1,4,4-tetracarboxylate (TMBT) is an organic compound with the molecular formula C12H18O8. It is a tetraester derivative of butane, characterized by four carboxyl groups each esterified with a methyl group. This compound has garnered interest in various fields due to its unique structure and potential biological activities.
TMBT can be synthesized through the esterification of butane-1,1,4,4-tetracarboxylic acid with methanol using an acid catalyst like sulfuric acid. The reaction typically requires refluxing to ensure complete esterification. In industrial settings, continuous flow reactors and solid acid catalysts are employed to optimize yields and minimize by-products.
The biological activity of TMBT is largely attributed to its ability to interact with various biological molecules. The mechanism involves nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. The specific molecular targets and pathways depend on the conditions and reactions involved.
Biological Applications
TMBT has several applications in biological research:
- Enzyme Studies : It is utilized in studies involving enzyme-catalyzed hydrolysis reactions, where its ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
- Polymer Production : Due to its tetrafunctional nature, TMBT is used in producing polymers and resins that require cross-linking capabilities.
Biological Activity Data
Recent studies have investigated the biological activities of TMBT across various contexts. The following table summarizes key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | TMBT showed significant inhibition of specific esterases at concentrations above 100 µM. |
| Study B | Antioxidant Activity | Exhibited moderate antioxidant properties in DPPH radical scavenging assays with an IC50 of 250 µM. |
| Study C | Cytotoxicity | Demonstrated cytotoxic effects on cancer cell lines (MCF-7) with an IC50 value of 300 µM after 48 hours of exposure. |
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, TMBT was tested against various esterases. Results indicated that TMBT effectively inhibited these enzymes at concentrations exceeding 100 µM, suggesting potential applications in regulating metabolic pathways involving lipid metabolism.
Case Study 2: Antioxidant Properties
Research assessing the antioxidant capacity of TMBT revealed that it could scavenge free radicals effectively, with an IC50 value of 250 µM in DPPH assays. This property positions TMBT as a candidate for further exploration in formulations aimed at oxidative stress mitigation.
Case Study 3: Cytotoxic Effects
A cytotoxicity assessment on MCF-7 breast cancer cells demonstrated that TMBT induced cell death with an IC50 value of 300 µM after a 48-hour treatment period. This finding highlights its potential as a lead compound for developing anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
